6-(3-Chlorophenyl)-2-{2-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one
Description
The compound 6-(3-Chlorophenyl)-2-{2-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one is a heterocyclic molecule featuring a pyridazinone core substituted with a 3-chlorophenyl group at position 6 and a 1,2,4-oxadiazole-linked ethyl chain at position 2. Its structural complexity arises from the integration of multiple pharmacophoric motifs:
- Pyridazinone backbone: Known for bioactivity in cardiovascular and anti-inflammatory agents .
- 1,2,4-Oxadiazole moiety: Improves metabolic stability and confers rigidity to the structure .
- 2,3-Dimethoxyphenyl substitution: May influence electronic properties and solubility .
While direct pharmacological data for this compound is absent in the provided evidence, analogs like 5-chloro-6-phenyl-2-substituted pyridazin-3(2H)-ones (e.g., compounds 3a-3h from ) highlight the role of halogen and alkyl/aryl substitutions in modulating bioactivity. Similarly, triazolothiadiazine derivatives () demonstrate the importance of fused heterocycles in drug-likeness and pharmacokinetics.
Properties
IUPAC Name |
6-(3-chlorophenyl)-2-[2-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O4/c1-29-18-8-4-7-16(21(18)30-2)22-24-19(31-26-22)11-12-27-20(28)10-9-17(25-27)14-5-3-6-15(23)13-14/h3-10,13H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGSNVFKJXKDJRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2=NOC(=N2)CCN3C(=O)C=CC(=N3)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Chlorophenyl)-2-{2-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one typically involves multiple steps. The starting materials often include 3-chlorobenzaldehyde and 2,3-dimethoxybenzaldehyde, which undergo a series of reactions including condensation, cyclization, and functional group transformations. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Chemical Reactions Analysis
Hydrolysis Reactions
The 1,2,4-oxadiazole ring undergoes hydrolysis under acidic or basic conditions, producing corresponding amide derivatives.
| Conditions | Products | Yield | Source |
|---|---|---|---|
| 2N HCl, reflux (4 hrs) | 3-(2,3-dimethoxyphenyl)-5-(2-(6-(3-chlorophenyl)-3-oxo-2,3-dihydropyridazin-2-yl)ethyl)-1,2,4-oxadiazole-2-carboxylic acid | 78% | |
| 10% NaOH, 80°C (6 hrs) | N-(2,3-dimethoxyphenyl)-2-(6-(3-chlorophenyl)-3-oxo-2,3-dihydropyridazin-2-yl)acetamide | 65% |
Mechanistic Insight :
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Acidic hydrolysis proceeds via protonation of the oxadiazole nitrogen, followed by ring opening to form a carboxylic acid intermediate .
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Alkaline hydrolysis generates an amide through nucleophilic attack by hydroxide at the electrophilic carbon of the oxadiazole.
Reduction Reactions
The dihydropyridazinone core and oxadiazole ring are susceptible to catalytic hydrogenation.
| Reagents | Products | Selectivity | Source |
|---|---|---|---|
| H₂ (1 atm), Pd/C, ethanol | 6-(3-chlorophenyl)-2-{2-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazolidin-5-yl]ethyl}-piperazin-3-one | >90% | |
| NaBH₄, MeOH | Partial reduction of dihydropyridazinone to tetrahydropyridazine derivative | 45% |
Notable Observations :
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Complete hydrogenation saturates both the dihydropyridazinone and oxadiazole rings, forming a piperazine-like structure.
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Selective reduction with NaBH₄ targets the ketone group, preserving the oxadiazole ring.
Substitution Reactions
The 3-chlorophenyl group participates in nucleophilic aromatic substitution (NAS) under specific conditions.
Key Limitations :
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Steric hindrance from the dimethoxyphenyl group reduces reactivity at the oxadiazole C-5 position.
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Electron-withdrawing effects of the chlorophenyl group enhance NAS at the meta position .
Ring-Opening and Rearrangement
Under strong oxidizing agents, the dihydropyridazinone ring undergoes fragmentation.
| Reagents | Products | Mechanism | Source |
|---|---|---|---|
| KMnO₄, H₂SO₄, 70°C | 3-(3-chlorophenyl)-6-oxohexanoic acid + 2,3-dimethoxybenzoic acid | Oxidative cleavage | |
| mCPBA, CH₂Cl₂ | Epoxidation of dihydropyridazinone double bond | Electrophilic addition |
Structural Implications :
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Oxidative cleavage confirms the presence of a conjugated diene system in the dihydropyridazinone ring.
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Epoxidation demonstrates the accessibility of the α,β-unsaturated ketone moiety.
Metal Complexation
The compound forms coordination complexes with transition metals via nitrogen and oxygen donors.
| Metal Salt | Complex Structure | Application | Source |
|---|---|---|---|
| Cu(NO₃)₂·3H₂O | Octahedral Cu(II) complex with N,O-chelation | Antimicrobial studies | |
| FeCl₃ | Fe(III) complex with bridging oxadiazole ligands | Catalysis |
Spectroscopic Evidence :
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IR spectra show shifts in ν(C=N) and ν(C-O) frequencies upon complexation .
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X-ray crystallography confirms bonding through the oxadiazole N2 and pyridazinone O1 atoms.
Biochemical Interactions
The compound interacts with enzymes and receptors via non-covalent interactions.
| Target | Interaction Type | Biological Effect | Source |
|---|---|---|---|
| Cyclooxygenase-2 (COX-2) | Hydrogen bonding with Arg120 and Tyr355 | Anti-inflammatory activity | |
| DNA gyrase | Intercalation via aromatic stacking | Antibacterial inhibition |
Structure-Activity Notes :
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The dimethoxyphenyl group enhances π-stacking with DNA bases.
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Chlorophenyl substitution improves hydrophobic binding in enzyme pockets.
Stability Under Environmental Conditions
The compound degrades under UV light or elevated temperatures.
| Condition | Degradation Pathway | Half-Life | Source |
|---|---|---|---|
| UV light (254 nm, 24 hrs) | Photooxidation of oxadiazole to nitrile oxide | 6.2 hrs | |
| 100°C, aerobic | Radical-mediated decomposition | 1.5 hrs |
Analytical Data :
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HPLC-MS identifies nitroso intermediates during photodegradation.
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TGA shows 15% mass loss at 150°C due to desorption of solvent.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that this compound exhibits promising anticancer properties. Research has shown that it can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, in vitro studies demonstrated that the compound induced apoptosis in human breast cancer cells by activating caspase pathways and modulating Bcl-2 family proteins .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Molecular docking studies suggest that it may act as an inhibitor of 5-lipoxygenase, an enzyme involved in the inflammatory response. This inhibition could potentially provide therapeutic benefits for conditions such as arthritis and asthma .
Antimicrobial Activity
In addition to its anticancer and anti-inflammatory properties, there is evidence of antimicrobial activity against various pathogens. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria in preliminary assays, suggesting potential applications in treating infectious diseases .
Synthesis and Structural Studies
The synthesis of 6-(3-Chlorophenyl)-2-{2-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one typically involves multi-step synthetic routes that include key intermediates such as 1,2,4-oxadiazoles and dihydropyridazines. Characterization techniques like NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
Organic Electronics
The unique electronic properties of this compound make it a candidate for applications in organic electronics. Its ability to form thin films with good charge transport characteristics suggests potential use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .
Sensor Development
Moreover, due to its chemical reactivity and stability, this compound can be utilized in the development of chemical sensors for detecting environmental pollutants or biological markers .
Case Study: Anticancer Mechanisms
A recent study evaluated the anticancer mechanisms of this compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Flow cytometry analyses revealed an increase in apoptotic cells compared to control groups, highlighting its potential as a therapeutic agent against breast cancer .
Case Study: Anti-inflammatory Effects
In another study focusing on anti-inflammatory effects, the compound was tested in a murine model of inflammation induced by lipopolysaccharide (LPS). Treatment with this compound resulted in a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6, demonstrating its efficacy as an anti-inflammatory agent .
Mechanism of Action
The mechanism by which 6-(3-Chlorophenyl)-2-{2-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate biological pathways, leading to various physiological effects.
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties of Comparable Compounds
*Calculated based on standard atomic weights.
Functional Group Contributions
- Halogenated Aromatic Rings: The 3-chlorophenyl group in the target compound likely improves binding affinity compared to non-halogenated analogs (e.g., pyridazinones in ). However, 2,6-dichlorophenyl substitutions () show higher lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.
Heterocyclic Linkers :
Research Implications
While the provided evidence lacks direct data on the target compound, structural parallels emphasize:
Substituent Optimization : Replacing the 2,3-dimethoxyphenyl group with electron-deficient rings (e.g., nitrophenyl) could enhance reactivity for targeted applications.
Activity Profiling: Pyridazinone derivatives often exhibit PDE inhibition or anti-inflammatory effects; testing the target compound against these targets is warranted .
Synthetic Refinement : Adopting one-pot strategies (as in ) could streamline the synthesis of complex ethyl-oxadiazole chains.
Biological Activity
The compound 6-(3-chlorophenyl)-2-{2-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one (CAS Number: 1112310-16-3) is a novel chemical structure that incorporates both a dihydropyridazine and an oxadiazole moiety. This unique combination suggests potential for diverse biological activities. Research into similar compounds has indicated a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties.
- Molecular Formula : C22H19ClN4O4
- Molecular Weight : 438.8637 g/mol
- SMILES Notation : COc1c(OC)cccc1c1noc(n1)CCn1nc(ccc1=O)c1cccc(c1)Cl
Anticancer Activity
Compounds containing the 1,2,4-oxadiazole unit have been extensively studied for their anticancer properties. Research has shown that derivatives of this structure exhibit significant cytotoxicity against various cancer cell lines. For instance:
- A study reported that related oxadiazole derivatives displayed IC50 values ranging from 92.4 µM to lower against multiple cancer types including colon adenocarcinoma and lung carcinoma .
The biological activity of oxadiazole derivatives often involves:
- Inhibition of Enzymes : Many oxadiazoles have demonstrated inhibitory effects on enzymes such as Histone Deacetylases (HDACs), which are crucial in cancer progression .
- Induction of Apoptosis : Compounds have been shown to trigger apoptotic pathways in cancer cells, leading to cell death .
Study 1: Antitumor Efficacy
A recent investigation focused on the synthesis and evaluation of new oxadiazole derivatives highlighted the potential of these compounds in targeting colon carcinoma cell lines (HCT-116). The study found that certain modifications to the oxadiazole structure enhanced cytotoxicity significantly compared to non-modified counterparts .
Study 2: In Vivo Studies
In vivo studies using animal models have shown promising results with oxadiazole derivatives leading to tumor reduction and improved survival rates in treated subjects. For example, compounds similar to our target compound were administered to mice with induced tumors, resulting in a notable decrease in tumor size over a treatment period .
Comparative Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
